molecular formula C21H33N3O6S B2573922 2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol CAS No. 1263048-99-2

2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol

Cat. No. B2573922
CAS RN: 1263048-99-2
M. Wt: 455.57
InChI Key: UXYSKCWSCQXVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[N-t-Butyloxycarbonyl-N’-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol” is a chemical compound with the molecular formula C21H33N3O6S and a molecular weight of 455.57 . This compound is not intended for human or veterinary use and is typically used for research purposes .


Molecular Structure Analysis

The IUPAC name of this compound is "tert-butyl N-[N’-(2-hydroxyethyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate". The structure of this compound includes a benzofuran ring, which is a heterocyclic compound, and various functional groups such as carbamimidoyl, sulfonyl, and carbamate .

Scientific Research Applications

Catalysis and Biomass Conversion

The compound has been identified in the synthesis of sulfonic acid functionalized Bronsted acidic ionic liquids (BAILs). These ionic liquids exhibit remarkable catalytic performance in the valorization of waste streams of biomass to 5-hydroxymethylfurfural (HMF) and 5-ethoxymethylfurfural (EMF), which are high-value platform chemicals and promising biofuel additives. The study uncovers the reaction mechanism and emphasizes the role of the electron-withdrawing properties of certain anions in enhancing the catalytic activity of these BAILs (Alam et al., 2018).

Sulfamoylation of Alcohols

The chemical has been used in the development of a convenient and efficient procedure for the sulfamoylation of alcohols. This process is stable at ambient temperature and yields high to modest results. It's particularly noted for its selectivity in the sulfamoylation of polyols (Armitage et al., 2012).

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of benzazoles and azoles with a sulfonamide moiety, which are prepared efficiently in green media. This research demonstrates the compound's role in the formation of a variety of heterocyclic compounds that have potential applications in various fields of chemistry and pharmacology (Zali-Boeini et al., 2015).

Safety and Hazards

This compound is not intended for human or veterinary use and is typically used for research purposes . Specific safety and hazard information for this compound is not provided in the search results.

properties

IUPAC Name

tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O6S/c1-12-13(2)17(14(3)15-11-21(7,8)29-16(12)15)31(27,28)24-18(22-9-10-25)23-19(26)30-20(4,5)6/h25H,9-11H2,1-8H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYSKCWSCQXVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCO)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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